molecular formula C13H10F3N3 B2877342 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 1152574-17-8

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B2877342
CAS No.: 1152574-17-8
M. Wt: 265.239
InChI Key: DTBSPBRLAFAIOA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile, commonly known as DMPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPB is a small molecule that has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Structural Analysis

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile and its derivatives have been extensively studied for their synthesis and structural properties. Research has focused on developing efficient synthetic routes and characterizing these compounds through various analytical techniques. For instance, innovative chemoselective methods have been developed to synthesize 4-cyanopyrazoles, a category to which our compound of interest may belong, demonstrating significant biological activities and potential for creating skeletal muscle relaxants (Toche, Kazi, & Jachak, 2008). Additionally, studies on the synthesis and structure of highly substituted pyrazole ligands highlight the versatility of these compounds in forming complexes with metals like platinum(II) and palladium(II), further underscoring their potential in inorganic chemistry and materials science (Budzisz, Małecka, & Nawrot, 2004).

Ligand Applications in Inorganic Chemistry

A detailed study on the synthesis, characterization, and DFT study of a new family of pyrazole derivatives, which includes compounds structurally similar to this compound, has revealed their potential application as ligands in inorganic chemistry. These compounds exhibit robust conjugated structures that are minimally affected by substituent variations, showcasing their utility in designing complex metal ions (Faundez-Gutierrez et al., 2014).

Antimicrobial Activities

The antimicrobial potential of related compounds, specifically novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, has been explored. These studies demonstrate the capability of such compounds to act as effective antimicrobial agents, thus opening avenues for their use in medical and pharmaceutical applications (Al‐Azmi & Mahmoud, 2020).

Application in High Voltage Lithium Ion Batteries

Furthermore, 4-(Trifluoromethyl)-benzonitrile, closely related to the compound , has been investigated for its use as a novel electrolyte additive in high voltage lithium-ion batteries. This research underscores the significant improvement in cyclic stability of lithium nickel manganese oxide cathodes, highlighting the compound's utility in enhancing the performance and longevity of lithium-ion batteries (Huang et al., 2014).

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c1-8-5-9(2)19(18-8)11-4-3-10(7-17)12(6-11)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBSPBRLAFAIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)C#N)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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